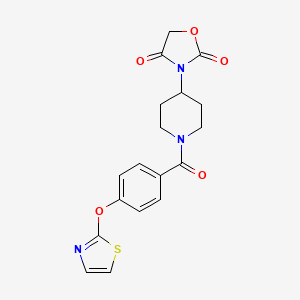

3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

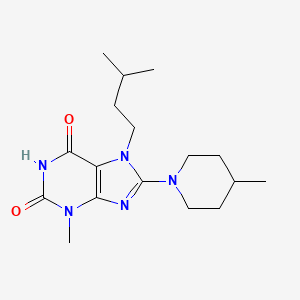

The compound 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a heterocyclic molecule that likely contains an oxazolidine-2,4-dione core, which is a feature found in various pharmacologically active compounds. The molecule also appears to have a thiazole moiety, which is known for its presence in biologically active compounds, and a piperidine ring, which is a common structural motif in medicinal chemistry.

Synthesis Analysis

The synthesis of related oxazolidine-2,4-diones can be achieved through the reaction of 1,3-oxazolidine-2,4-diones with 3-amino-2H-azirines, leading to products such as 3,4-dihydro-3-(2-hydroxyacetyl)-2H-imidazol-2-ones. This process involves ring enlargement and contraction mechanisms . Similarly, the reaction of omega-chloroalkyl isocyanates with active methylene compounds in the presence of a base can yield various heterocyclic structures, including 1,3-oxazolidines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray structure analysis, which provides detailed information about the arrangement of atoms within the molecule . This technique could be used to determine the precise structure of this compound, ensuring the correct identification of its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactivity of oxazolidine-2,4-diones is influenced by the presence of functional groups and the overall molecular framework. For instance, the oxidation of 4-alkylpyrazolidine-3,5-diones can lead to the formation of hydroxypyrazolidinediones and monohydrazides . The reactivity of the thiazole and piperidine rings in the target compound would also be important to consider, as these could undergo various substitution reactions, potentially affecting the biological activity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-diones and their derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceutical agents. For example, the hypoglycemic and hypolipidemic activities of thiazolidine-2,4-diones have been evaluated, and certain structural features have been identified as essential for activity . These properties would need to be characterized for this compound to assess its potential as a therapeutic agent.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on compounds similar to 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione has focused on their synthesis and chemical properties. For example, the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters has been explored, highlighting methods for creating these compounds through interactions with aromatic aldehydes and piperidine, followed by dehydrogenation and cyclization processes (Badr, Aly, Fahmy, & Mansour, 1981). This research underlines the complex reactions and versatility of compounds within this category, suggesting their potential for customization in various scientific applications.

Biological Activities

The investigation into the biological activities of these compounds has been significant. Studies have shown that certain piperidine-based thiazole and thiadiazole derivatives exhibit notable anti-arrhythmic activity, indicating the potential for cardiovascular applications (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009). Additionally, N-substituted indole derivatives, incorporating thiazolidine-2,4-dione, have demonstrated anticancer activity, particularly against the MCF-7 human breast cancer cell line, suggesting their utility in cancer research and treatment strategies (Kumar & Sharma, 2022).

Antidiabetic and Antimicrobial Effects

The synthesis of thiazolidine-2,4-diones and their derivatives has also been linked to antidiabetic and antimicrobial effects. For instance, studies on thiazolidine-2,4-dione derivatives have highlighted their hypoglycemic and hypolipidemic activities, providing insights into their potential as antidiabetic agents (Sohda, Mizuno, Imamiya, Sugiyama, Fujita, & Kawamatsu, 1982). Furthermore, research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic properties, further supporting the diverse biological applications of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Propriétés

IUPAC Name |

3-[1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c22-15-11-25-18(24)21(15)13-5-8-20(9-6-13)16(23)12-1-3-14(4-2-12)26-17-19-7-10-27-17/h1-4,7,10,13H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFVOCJIVOHENC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)

![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)

![5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2535004.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2535009.png)

![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535012.png)

![5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2535015.png)